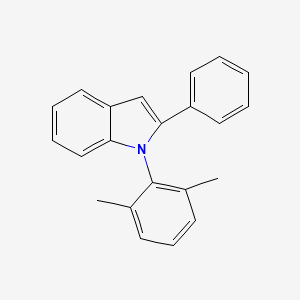

1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a 2,6-dimethylphenyl group and a phenyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring. For this compound, the starting materials would include 2,6-dimethylphenylhydrazine and benzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst, and requires heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings of the compound. Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.

Substitution: Nitric acid, sulfuric acid, halogens, typically under controlled temperature and solvent conditions.

Major Products Formed:

Oxidation: Quinones, oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Nitro, sulfonyl, or halogenated indole derivatives.

Scientific Research Applications

1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, if used as an anticancer agent, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

2,6-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.

Phenylhydrazine: Another precursor used in Fischer indole synthesis.

2-Phenylindole: A structurally similar compound with different substituents on the indole ring.

Uniqueness: 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole is unique due to the presence of both 2,6-dimethylphenyl and phenyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activities compared to other indole derivatives.

Biological Activity

1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core with a phenyl group and two methyl groups at the 2 and 6 positions. The molecular formula is C18H18N, which contributes to its unique chemical reactivity and biological properties.

Anticancer Properties

Indoles, including this compound, have been extensively studied for their anticancer potential. Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Key Findings:

- Cytotoxicity Assays: The compound was tested against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. It exhibited significant cytotoxic activity with LC50 values reported as low as 0.5 µM for HeLa cells, indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action: The mechanism involves the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as Caspases 3, 8, and 9. Additionally, the compound influences the expression of Bcl-2 family proteins, which are crucial in regulating apoptosis .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of this indole derivative. It has shown promise in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Research Insights:

- Inflammatory Response: The compound significantly inhibited the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several case studies have been documented regarding the biological activity of indole derivatives similar to this compound:

- Study on Cytotoxicity: A study evaluated various indole derivatives against multiple cancer cell lines. The results demonstrated that compounds with similar structural motifs exhibited potent antiproliferative effects, reinforcing the therapeutic potential of this class of compounds .

- Synthesis and Evaluation: Another investigation focused on synthesizing new indole derivatives with enhanced biological activity. These derivatives were assessed for their cytotoxic effects on cancer cells and showed promising results comparable to existing chemotherapeutic agents .

Properties

Molecular Formula |

C22H19N |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)-2-phenylindole |

InChI |

InChI=1S/C22H19N/c1-16-9-8-10-17(2)22(16)23-20-14-7-6-13-19(20)15-21(23)18-11-4-3-5-12-18/h3-15H,1-2H3 |

InChI Key |

MWAQNELMMZYWFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.